molecular formula C11H12BrN3O B13691325 6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one

6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one

Cat. No.: B13691325
M. Wt: 282.14 g/mol
InChI Key: IFECLKAUOJROHV-UHFFFAOYSA-N
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Description

6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dimethylamino group attached to a phthalazinone core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The bromine and dimethylamino groups play crucial roles in binding to target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-[(dimethylamino)methyl]phthalazin-1(2H)-one
  • 6-Fluoro-4-[(dimethylamino)methyl]phthalazin-1(2H)-one
  • 6-Iodo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one

Uniqueness

6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific research and industrial applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

6-bromo-4-[(dimethylamino)methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C11H12BrN3O/c1-15(2)6-10-9-5-7(12)3-4-8(9)11(16)14-13-10/h3-5H,6H2,1-2H3,(H,14,16)

InChI Key

IFECLKAUOJROHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NNC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

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